![molecular formula C14H10ClF2N3 B5754943 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[Chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, also known as CPP, is a novel chemical compound that has gained significant attention in the field of scientific research. CPP is a potent inhibitor of a specific enzyme known as Glycogen Synthase Kinase 3β (GSK-3β), which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis.
作用機序
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine acts as a competitive inhibitor of GSK-3β by binding to its ATP-binding site. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity by 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine leads to the modulation of various downstream signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve learning and memory in animal models of Alzheimer's disease. In bipolar disorder, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to improve mood-related behaviors and reduce the manic-like symptoms in animal models. In cancer, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against GSK-3β, its specificity towards GSK-3β, and its ability to modulate downstream signaling pathways involved in cellular processes. The limitations of using 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. One of the future directions is to determine its safety and efficacy in humans for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Another future direction is to develop more potent and selective inhibitors of GSK-3β based on the structure of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Additionally, further studies are needed to determine the potential of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine as a therapeutic agent for other diseases such as diabetes, inflammation, and cardiovascular diseases.
Conclusion:
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is a novel chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a therapeutic agent for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine acts as a potent inhibitor of GSK-3β and modulates downstream signaling pathways involved in cellular processes. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of GSK-3β based on the structure of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
合成法
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3,5-dimethylphenyl isocyanate with 2,2-difluoroethylamine to form 7-chloro-5-methyl-2-(2,2-difluoroethylamino)pyrazolo[1,5-a]pyrimidine. In the second step, the resulting compound is reacted with phenylmagnesium bromide to obtain the final product, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
科学的研究の応用
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3β plays a crucial role in the formation of amyloid plaques and neurofibrillary tangles, which are the hallmark features of the disease. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has shown promising results in inhibiting GSK-3β activity and reducing the formation of amyloid plaques and neurofibrillary tangles in preclinical studies.
In bipolar disorder, GSK-3β is involved in regulating mood and behavior. Studies have shown that 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can modulate GSK-3β activity and improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β is involved in various cellular processes such as cell proliferation, apoptosis, and metastasis. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has shown potential as an anticancer agent by inhibiting GSK-3β activity and inducing apoptosis in cancer cells.
特性
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODWEUKUPZSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

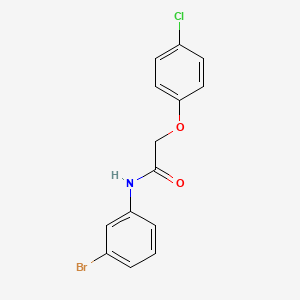
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
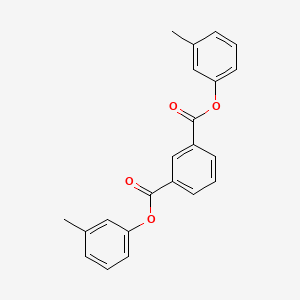
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
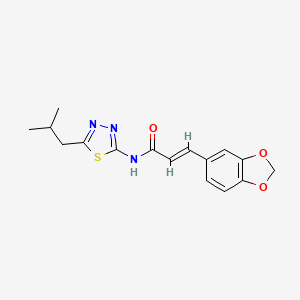
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
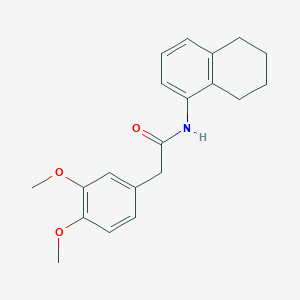
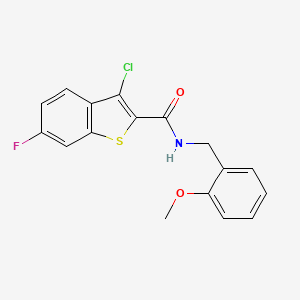
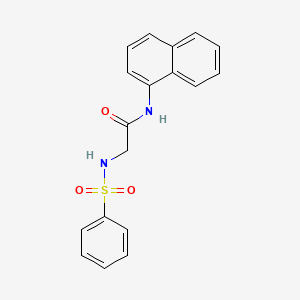
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
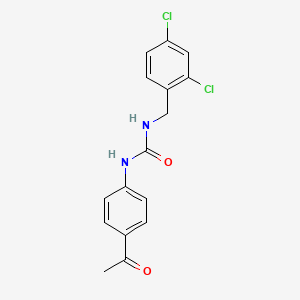

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)